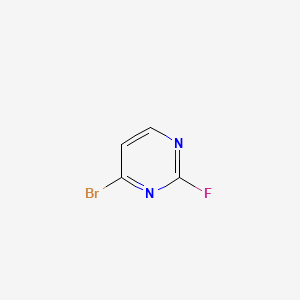

4-Bromo-2-fluoropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZPTSCEFXRIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693380 | |

| Record name | 4-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-22-9 | |

| Record name | 4-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Bromo 2 Fluoropyrimidine and Its Precursors

De Novo Synthetic Routes to Halogenated Pyrimidine (B1678525) Cores

The de novo synthesis of the pyrimidine ring provides a foundational approach to accessing halogenated derivatives like 4-bromo-2-fluoropyrimidine. These methods involve the construction of the pyrimidine core from acyclic precursors.

Cyclization Reactions for Pyrimidine Ring Formation

The classical and most common method for pyrimidine synthesis involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidine. nih.govwikipedia.org This strategy allows for the introduction of various substituents onto the pyrimidine ring based on the choice of starting materials. For instance, reacting a β-dicarbonyl compound with a specific amidine can yield a 2-substituted pyrimidine. nih.govwikipedia.org

A key strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.gov The choice of these precursors is critical for introducing the desired functionalities. For example, using trifluoroacetamidine (B1306029) can lead to the formation of a CF3-substituted pyrimidine. nih.gov While not directly yielding this compound, this foundational cyclization is essential for creating the initial pyrimidine scaffold that can be further modified.

Another approach involves multicomponent reactions, such as the Biginelli reaction, which condenses a β-dicarbonyl compound, an aldehyde, and urea or thiourea (B124793) to form a dihydropyrimidine (B8664642) that can be subsequently oxidized to the corresponding pyrimidine. wikipedia.org These methods are valuable for creating diverse pyrimidine libraries. nih.gov

Approaches from Smaller Fluorinated and Brominated Precursors

Synthesizing this compound can also be achieved by starting with smaller, pre-halogenated building blocks. This approach incorporates the desired halogen atoms into the acyclic precursors before the cyclization step.

One such method involves the cyclocondensation of a fluorinated β-ketoester with an appropriate amidine. For example, the reaction of ethyl α-fluoro-α-formyl acetate (B1210297) with a suitable amidine derivative can be used to construct the 5-fluoropyrimidine (B1206419) core. unimi.it Similarly, incorporating a bromine atom into one of the acyclic precursors allows for the direct formation of a brominated pyrimidine ring.

A notable example is the synthesis of 4-amino-5-fluoropyrimidines from potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides. nih.gov This method has demonstrated excellent yields for derivatives containing bromo-substituents on the amidine, highlighting the potential for direct incorporation of bromine during the cyclization step. nih.gov

Functional Group Interconversions on Pyrimidine Systems

Functional group interconversion (FGI) is a powerful strategy for the synthesis of this compound, starting from a pre-formed pyrimidine ring. This involves the selective modification of existing functional groups to introduce the desired bromo and fluoro substituents.

Regioselective Halogenation Strategies

The introduction of a bromine atom at a specific position on the pyrimidine ring is a critical step. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution but makes electrophilic substitution, such as halogenation, more challenging. wikipedia.orgbeilstein-journals.org Electrophilic halogenation typically occurs at the C5 position, which is the least electron-deficient. wikipedia.org

For the synthesis of this compound, regioselective bromination is key. One approach involves the direct bromination of a suitable pyrimidine precursor. For example, starting with 2-hydroxypyrimidine (B189755), bromination can be achieved under controlled conditions. smolecule.com A patent describes the synthesis of 5-bromo-2-fluoropyrimidine (B1268855) starting from 2-hydroxypyrimidine, which is first brominated to 2-hydroxy-5-bromopyrimidine and then undergoes further transformations. google.com

The use of N-bromosuccinimide (NBS) is a common method for the bromination of pyrimidines. fiu.edu The reaction conditions, including the solvent and the presence of radical initiators, can influence the regioselectivity of the bromination.

Fluorination Methodologies

Introducing a fluorine atom onto the pyrimidine ring can be accomplished through various fluorination techniques. One common method is halogen exchange (HALEX) reaction, where a chloro or bromo substituent is replaced by a fluorine atom using a fluoride (B91410) source like potassium fluoride (KF). thieme-connect.de The reactivity of the halogen being replaced is crucial, with chloro groups at the 4-position generally being more susceptible to substitution than those at the 2-position. thieme-connect.de

Another important fluorination method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyrimidine in the presence of a fluoride source like fluoroboric acid (HBF₄) or hydrogen fluoride. rsc.org This method allows for the conversion of an amino group to a fluoro group. For instance, 2-aminopyrimidine (B69317) can be converted to 2-fluoropyrimidine (B1295296) via this reaction. rsc.org

Direct fluorination using electrophilic fluorinating agents is also possible, though it can be challenging to control the regioselectivity. unimi.it

A synthetic route to 5-bromo-2-fluoropyrimidine involves the treatment of 2-hydroxy-5-bromopyrimidine with a fluorinating agent. google.com Another patent describes a sequence starting from 2,4-dichloro-5-fluoropyrimidine (B19854), where selective functional group interconversions lead to the desired product. acs.org

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. arborpharmchem.comresearchgate.net

Key aspects of process optimization include the choice of reagents, solvents, and catalysts. For instance, in halogenation reactions, using a cost-effective brominating agent like bromine instead of more expensive reagents can significantly reduce production costs. google.com Similarly, optimizing the reaction temperature, time, and concentration of reactants can improve the yield and purity of the final product. researchgate.net

The development of scalable procedures is crucial for large-scale manufacturing. arborpharmchem.com This involves ensuring that the reaction can be safely and efficiently performed in large reactors. Continuous flow chemistry is an emerging technology that offers advantages in terms of improved reaction control, safety, and scalability. researchgate.net

Purification of the final product is another critical consideration for scale-up. Techniques such as crystallization, distillation, and chromatography need to be optimized for large-scale production to achieve the desired purity of this compound.

A patent for the synthesis of a related compound, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, highlights an industrially feasible multi-step synthesis with a high yield and purity, demonstrating the importance of process optimization in achieving efficient production.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is an evolving area of focus, driven by the need to reduce environmental impact and improve process efficiency. While specific green routes for this compound are not extensively documented in dedicated literature, the principles can be applied by adapting established green methodologies for other pyrimidine derivatives. Current time information in Bangalore, IN.nih.gov The core tenets of green chemistry, such as atom economy, use of safer solvents, energy efficiency, and process intensification (e.g., one-pot and catalytic reactions), provide a framework for developing more sustainable synthetic pathways. Current time information in Bangalore, IN.

Traditional synthesis routes for halogenated pyrimidines often involve multi-step processes with hazardous reagents and solvents. clockss.orgmdpi.com For instance, a patented method for the synthesis of the related 5-bromo-2-fluoropyrimidine starts from 2-hydroxypyrimidine and involves bromination followed by chlorination with phosphorus oxychloride (POCl₃) and subsequent fluorination. google.com Such processes can generate significant waste and utilize harsh conditions.

In contrast, greener approaches focus on minimizing waste and energy consumption. Key strategies applicable to this compound synthesis include:

Process Intensification: One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, are a cornerstone of green chemistry. google.com This approach reduces solvent usage, reaction time, and waste generation. For example, a one-pot method has been developed for other 4-bromopyrimidines where N-(cyanovinyl)amidines are cyclized in the presence of dry hydrogen bromide to yield the product directly. clockss.org Adapting such a strategy could streamline the synthesis of this compound.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. mdpi.comnih.gov Solvent-free, solid-supported microwave-assisted protocols have been successfully used for the synthesis of other 5-halopyrimidine derivatives, suggesting a promising avenue for the greener production of this compound.

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents and stoichiometric reagents with more environmentally benign alternatives is crucial. Water is considered a green solvent, and its use has been noted in some steps of halopyrimidine synthesis. google.comresearchgate.net Furthermore, the development of efficient and recyclable catalysts can replace toxic reagents like POCl₃. tandfonline.com For instance, iodine has been used as an effective and environmentally benign catalyst for the solvent-free synthesis of pyrimidin-2(1H)-ones. tandfonline.com Transition-metal-free catalytic systems are also being explored for pyrimidine synthesis from renewable resources like lignin (B12514952) segments. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as certain C-H functionalization and cycloaddition reactions, are preferable. mdpi.comnih.gov While specific atom economy calculations for this compound synthesis routes are not readily available, applying principles from the synthesis of other complex pyrimidines, where good atom economy is a feature, could lead to more sustainable processes. mdpi.com

The table below outlines a conventional synthesis approach for a related compound and contrasts it with potential green alternatives applicable to this compound synthesis.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Steps for Halogenated Fluoropyrimidines

| Step | Conventional Method (Example: 5-Bromo-2-fluoropyrimidine) google.com | Potential Green Chemistry Alternative | Green Principle Applied |

|---|---|---|---|

| Bromination | Reaction of 2-hydroxypyrimidine with bromine in water. | Use of a recyclable brominating agent or catalytic bromination. | Waste Reduction, Use of Catalysis |

| Halogenation | Chlorination using phosphorus oxychloride (POCl₃) at reflux. | Catalytic halogenation; use of a solid-supported reagent. | Avoidance of Hazardous Reagents |

| Fluorination | Reaction with a fluorinating agent after chlorination. | Direct fluorination or use of safer fluorinating agents (e.g., KHF₂) in a one-pot sequence. | Process Intensification, Safer Chemicals |

| Energy | Conventional heating for extended periods (e.g., 8 hours reflux). google.com | Microwave-assisted heating for shorter durations (minutes). nih.govfoliamedica.bg | Energy Efficiency, Reduced Reaction Time |

| Solvents | Use of dichloromethane (B109758) for extraction. google.com | Use of greener solvents (e.g., 2-MeTHF) or solvent-free conditions. google.com | Use of Safer Solvents, Waste Prevention |

The following table summarizes research findings on green methodologies applied to the synthesis of various pyrimidine derivatives, which could inform the development of a sustainable process for this compound.

Table 2: Research Findings in Green Synthesis of Pyrimidine Derivatives

| Green Methodology | Reactants/Precursors | Key Findings & Advantages | Relevant Citations |

|---|---|---|---|

| Microwave-Assisted, Solvent-Free Synthesis | 5-halopyrimidine-2,4-diones, phenyl bromide, solid support (celite/alumina) | Ecofriendly route with significantly reduced reaction time and increased energy efficacy. | |

| One-Pot, Three-Component Reaction | Aldehyde, ketone, urea | Iodine-catalyzed, solvent-free synthesis with excellent yields (90-96%) and short reaction times (5-15 min). | tandfonline.com |

| One-Pot Synthesis | N-cyanovinylamidines | Simple, less time-consuming method for 4-bromopyrimidines using HBr catalysis. | clockss.org |

| Ultrasound & Continuous Flow | CF₃-ynones, 2-aminobenzimidazole | Catalyst- and solvent-free, atom-economical route; minimizes waste and enhances scalability. | nih.gov |

| Transition-Metal-Free Catalysis | Lignin β-O-4 model compounds, NaOH | Sustainable, one-pot process using a renewable feedstock without external oxidants. | nih.gov |

By integrating these principles—such as developing a one-pot, microwave-assisted process using safer solvents and recyclable catalysts—the synthesis of this compound can be aligned more closely with the objectives of green and sustainable chemistry.

Reactivity and Mechanistic Pathways of 4 Bromo 2 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyrimidine (B1678525) rings. In the case of 4-bromo-2-fluoropyrimidine, the presence of two different halogen substituents at positions activated by the ring nitrogen atoms leads to important considerations regarding regioselectivity and reaction mechanisms.

Positional Reactivity and Leaving Group Preference (Bromine vs. Fluorine)

The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The positions most activated for SNAr are C4 and C6, followed by C2. In this compound, both the C4 and C2 positions are substituted with halogens, making them potential sites for nucleophilic displacement.

Generally, in nucleophilic aromatic substitution on dihalopyrimidines, the C4 position is more reactive than the C2 position. wuxiapptec.comstackexchange.com This preference can be attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C4, compared to the ortho-nitrogen for an attack at C2. stackexchange.com

Regarding the leaving group ability, fluoride (B91410) is typically a poorer leaving group than bromide in SNAr reactions under many conditions. However, the high electronegativity of fluorine strongly activates the carbon to which it is attached, often making the C-F bond more susceptible to nucleophilic attack. In the context of pyrimidines, the substitution of fluoride is often favored. For the related compound, 5-bromo-2-fluoropyrimidine (B1268855), nucleophilic aromatic substitution preferentially occurs at the C2 position, displacing the fluoride. ossila.com This suggests that for this compound, nucleophilic attack is also likely to favor the displacement of the fluorine atom at the C2 position, although substitution at the C4 position is also a possibility.

Influence of Electronic and Steric Factors on SNAr Pathways

The regioselectivity of SNAr reactions on pyrimidine rings is highly sensitive to both electronic and steric factors. wuxiapptec.com Electron-donating groups on the pyrimidine ring can alter the preferred site of nucleophilic attack. For instance, in 2,4-dichloropyrimidines, an electron-donating group at the C6 position can direct substitution to the C2 position, contrary to the usual C4 selectivity. wuxiapptec.com

The nature of the incoming nucleophile also plays a crucial role. Sterically hindered nucleophiles may favor attack at the less sterically encumbered position. In this compound, the C2 position is flanked by two ring nitrogens, while the C4 position is adjacent to a CH group and a nitrogen atom. The specific steric environment around each position, influenced by the bromine and fluorine atoms, will affect the approach of the nucleophile.

The reaction conditions, including the solvent and the presence of a base, can also influence the reaction pathway. For instance, studies on 2,4,5-trichloropyrimidine (B44654) have shown that the choice of solvent can impact the regioselectivity of amination reactions. rsc.org

Formation and Stability of Meisenheimer Complexes in Pyrimidine Systems

The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgfrontiersin.org The attack of a nucleophile on the electron-deficient pyrimidine ring leads to the formation of this tetrahedral intermediate. frontiersin.org

The stability of the Meisenheimer complex is a key factor in determining the reaction rate and pathway. frontiersin.org In pyrimidine systems, the negative charge of the complex is delocalized, primarily onto the electronegative nitrogen atoms of the ring, which provides significant stabilization. wikipedia.org The presence of electron-withdrawing groups, such as the halogens in this compound, further stabilizes the Meisenheimer complex and facilitates the substitution reaction. smolecule.com

Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines have provided insights into the mechanism, suggesting a stepwise process with the formation of a Meisenheimer complex as the rate-determining step in many cases. frontiersin.org The stability of this intermediate can sometimes lead to discussions about whether the mechanism is stepwise or concerted. frontiersin.org The existence of stable Meisenheimer complexes in the gas phase has also been demonstrated for related nitro-activated aromatic compounds. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom at the C4 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, as C-Br bonds are generally more reactive than C-F bonds in oxidative addition to palladium(0) catalysts. ossila.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemistryviews.orgmasterorganicchemistry.com This method is widely used to introduce aryl or heteroaryl substituents at the C4 position of the pyrimidine ring. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. chemistryviews.orgmdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | - | nih.gov |

| Aryl Halide | Boronic Acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Ln | K₂CO₃ | Aqueous | 70 | up to 97 | researchgate.net |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgrsc.org This allows for the introduction of alkynyl groups at the C4 position. The regioselectivity of the Sonogashira reaction on dihalo-substrates generally favors the more reactive halide, which in this case would be the C-Br bond over a C-Cl or C-I bond if present. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with trans selectivity. masterorganicchemistry.comorganic-chemistry.org This reaction would enable the introduction of vinyl substituents at the C4 position of the pyrimidine ring. Various palladium catalysts, including those with phosphine-free ligands, have been developed for this transformation. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.orgnih.gov This reaction is a powerful method for synthesizing substituted aminopyrimidines. The C-Br bond at the C4 position of this compound is the expected site of reaction.

The reaction typically employs a palladium precursor and a phosphine (B1218219) ligand, with a base to facilitate the catalytic cycle. libretexts.org The choice of ligand is critical and has been a major area of development in this field to broaden the substrate scope and improve reaction conditions. libretexts.orgwikipedia.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. libretexts.orgwikipedia.org This methodology has been successfully applied to various pyrimidine and other heterocyclic systems. mdpi.com

Chemo- and Regioselectivity in Cross-Coupling Processes

In polyhalogenated heterocyclic compounds, the ability to selectively functionalize one position while leaving others untouched is crucial for synthetic efficiency. For this compound, palladium-catalyzed cross-coupling reactions exhibit high chemo- and regioselectivity, primarily targeting the more reactive C-Br bond.

The reactivity difference between carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C–I > C–Br > C–Cl > C–F. Consequently, the bromine atom at the C4 position of this compound is the preferred site for oxidative addition of a palladium(0) catalyst, initiating cross-coupling processes like the Suzuki, Heck, and Sonogashira reactions. This selectivity is analogous to that observed in related dihalopyrimidines, such as 2,4-dichloropyrimidines, where Suzuki cross-coupling preferentially occurs at the C4-position due to the favored oxidative addition of palladium into the C4–chlorine bond. researchgate.net

The choice of ligand in the catalytic system can further enforce this regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct cross-coupling reactions to the C4 position of 2,4-dihalopyridines with high selectivity. nih.gov This principle allows for the predictable synthesis of 4-substituted-2-fluoropyrimidines, which can then undergo further transformations at the C2 position. A variety of aryl and heteroaryl groups can be introduced at the C4 position using standard Suzuki-Miyaura coupling conditions. nih.gov

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Expected Product | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Fluoro-4-phenylpyrimidine | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Fluoro-4-(4-methoxyphenyl)pyrimidine | nih.gov |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | KOAc | 2-Fluoro-4-(thiophen-2-yl)pyrimidine | mdpi.com |

| Pyridin-3-ylboronic acid | Pd/IPr | K₃PO₄ | 2-Fluoro-4-(pyridin-3-yl)pyrimidine | nih.gov |

Directed Metalation Reactions and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems. baranlab.org It typically involves a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.org For this compound, however, the most efficient and common lithiation strategy is not C-H activation via DoM but rather a metal-halogen exchange.

The C-Br bond at the C4 position is highly susceptible to exchange with strong organolithium reagents. Treatment of this compound with bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) results in a rapid and clean lithium-bromine exchange. core.ac.ukarkat-usa.org This process regioselectively generates the highly reactive intermediate, 2-fluoro-4-lithiopyrimidine. This organolithium species serves as a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups exclusively at the C4 position. arkat-usa.org This method avoids the potential for side reactions or mixtures of isomers that can sometimes occur with DoM on more complex substrates. While highly hindered magnesium or lithium amide bases are effective for metalating sensitive heteroarenes, the bromine atom in the target molecule provides a more direct and reliable handle for lithiation. arkat-usa.orgharvard.edu

| Reagents | Electrophile (E⁺) | Product at C4-Position | Reference |

|---|---|---|---|

| 1. n-BuLi, THF, -78 °C | 2. DMF | -CHO (Formyl) | arkat-usa.org |

| 1. sec-BuLi, TMEDA, -78 °C | 2. CO₂ | -COOH (Carboxyl) | acs.org |

| 1. t-BuLi, -78 °C | 2. B(OiPr)₃; then H₃O⁺ | -B(OH)₂ (Boronic acid) | cpu.edu.cngoogle.com |

| 1. n-BuLi, THF, -78 °C | 2. Me₃SiCl | -SiMe₃ (Trimethylsilyl) | arkat-usa.org |

Radical and Organometallic Reactions

The reactivity of this compound is dominated by ionic pathways, but radical and organometallic processes are fundamental to many of its transformations.

Radical Reactions: Free radical reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com While less prevalent for this specific substrate, radical pathways can be initiated by heat, light, or chemical initiators. For example, certain halogenation or functionalization reactions on heterocyclic systems can proceed through a radical mechanism, particularly when ionic pathways are disfavored. lumenlearning.com Electrochemical methods have also been shown to generate radical species from heterocyclic precursors for use in cross-coupling reactions, offering an alternative to metal-catalyzed processes. chemrxiv.org

Organometallic Reactions: This broad class of reactions is central to the synthetic utility of this compound. The cross-coupling and lithiation reactions discussed previously are prime examples of organometallic chemistry. The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis, illustrates the key organometallic steps involved: fiveable.me

Oxidative Addition: The palladium(0) catalyst inserts into the C4-Br bond of this compound, forming a palladium(II) intermediate. fiveable.me

Transmetalation: The organic group from the organoboron coupling partner (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. fiveable.me

Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. fiveable.me

The lithiated intermediate formed via halogen-exchange is itself a potent organometallic reagent (an organolithium compound), enabling subsequent reactions with electrophiles.

Chemo- and Regioselective Transformations of Halogenated Pyrimidines

The synthetic value of halogenated pyrimidines like this compound lies in the differential reactivity of their halogen substituents, which allows for programmed, sequential functionalization. researchgate.net The distinct electronic and steric environment of each halogen dictates its susceptibility to a given reaction type.

The C4-Br bond is the most versatile handle for modification. Its higher reactivity in palladium-catalyzed cross-coupling reactions and its susceptibility to lithium-halogen exchange make it the primary site for introducing carbon-based substituents. researchgate.netcore.ac.uk

Conversely, the C2-F bond is significantly more robust under these conditions. However, the fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr). ossila.comnih.gov Hard nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the fluoride, particularly after the electron-donating character of the ring has not been increased by a prior reaction. mdpi.comcore.ac.uk

This hierarchy of reactivity enables a powerful one-two synthetic strategy:

Step 1 (C4-Functionalization): A palladium-catalyzed cross-coupling reaction or a lithiation/electrophile quench is performed to install a desired group at the C4 position.

Step 2 (C2-Functionalization): The resulting 4-substituted-2-fluoropyrimidine is then subjected to a nucleophile to displace the fluorine atom via an SNAr reaction. mdpi.com

This stepwise approach provides access to a wide array of complex, di-substituted pyrimidine derivatives that would be difficult to obtain through other methods. researchgate.netmdpi.com

| Reaction Site | Reaction Type | Typical Reagents | Transformation | Reference |

|---|---|---|---|---|

| C4 | Suzuki Cross-Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C-Br → C-Ar | researchgate.netnih.gov |

| C4 | Lithium-Halogen Exchange | n-BuLi or t-BuLi, then E⁺ | C-Br → C-E | core.ac.ukarkat-usa.org |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-OH, R-SH | C-F → C-N, C-O, C-S | mdpi.comcore.ac.ukossila.com |

Advanced Applications of 4 Bromo 2 Fluoropyrimidine As a Chemical Building Block

Construction of Diverse Heterocyclic Systems

The presence of two different halogen atoms on the pyrimidine (B1678525) ring of 4-Bromo-2-fluoropyrimidine allows for a variety of chemical transformations, making it a key starting material for the synthesis of diverse heterocyclic systems.

Synthesis of Pyrimidine-Fused Architectures

The reactivity of this compound lends itself to the construction of fused pyrimidine ring systems. These complex structures are often pursued for their potential biological activities. For instance, through sequential reactions involving nucleophilic substitution and cyclization, complex polyheterocyclic systems can be assembled. nih.gov One general approach involves the initial displacement of the more labile fluorine atom, followed by a subsequent reaction at the bromine-substituted position to close a new ring onto the pyrimidine core. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, for example, can be achieved using precursors derived from functionalized pyrimidines. derpharmachemica.com

Formation of Poly-substituted Pyrimidine Derivatives

The differential reactivity of the C-F and C-Br bonds in this compound is crucial for the regioselective synthesis of poly-substituted pyrimidines. The fluorine atom is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom is more amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This orthogonal reactivity allows for the stepwise introduction of various substituents at specific positions on the pyrimidine ring. For example, a nucleophile can first displace the fluorine atom, and then a different functional group can be introduced at the bromine position via a cross-coupling reaction, leading to the formation of di- or tri-substituted pyrimidines with high precision. nih.govrsc.org This controlled functionalization is essential for creating molecules with specific properties for various applications.

Role in Scaffold Diversity and Chemical Library Generation

The ability to selectively functionalize this compound makes it an excellent starting material for generating chemical libraries of diverse pyrimidine-based scaffolds. These libraries are invaluable tools in drug discovery and agrochemical research.

Precursors for Advanced Pharmacologically Relevant Scaffolds

The pyrimidine core is a common feature in many biologically active compounds. lookchem.comcore.ac.uk this compound serves as a key intermediate in the synthesis of a wide array of pharmacologically relevant scaffolds. smolecule.comcymitquimica.com For example, it is used in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. acs.org The pyrimidine ring can act as a scaffold that mimics the purine (B94841) bases of ATP, and by attaching various substituents, researchers can design molecules that selectively bind to the ATP-binding site of specific kinases. The ability to introduce different groups at the 2- and 4-positions of the pyrimidine ring using this compound as a starting material is critical for exploring the structure-activity relationships (SAR) of these inhibitors. nih.gov

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Pyrimidine Intermediates

| Scaffold Type | Therapeutic Area | Key Synthetic Strategy |

| 2,4-Disubstituted Pyrimidines | Oncology (Kinase Inhibitors) | Sequential nucleophilic substitution and cross-coupling reactions. |

| Pyrimidine-fused Heterocycles | Antiviral, Antibacterial | Intramolecular cyclization following initial functionalization. |

| 5-Fluorouracil Derivatives | Oncology (Antimetabolites) | Modification of the pyrimidine ring with various side chains. nih.gov |

Scaffolds for Agrochemical Active Ingredient Synthesis

Similar to its role in medicinal chemistry, this compound is also a valuable building block for the synthesis of new agrochemicals. cymitquimica.comchemimpex.com The pyrimidine scaffold is present in many herbicides, insecticides, and fungicides. The introduction of fluorine atoms into agrochemical candidates can often enhance their biological activity and metabolic stability. nih.gov By utilizing this compound, chemists can create libraries of novel pyrimidine derivatives to screen for new and improved crop protection agents.

Table 2: Application of Pyrimidine Scaffolds in Agrochemicals

| Agrochemical Class | Mode of Action | Role of Pyrimidine Scaffold |

| Herbicides | Inhibition of key plant enzymes | Core structure for binding to the active site. |

| Insecticides | Disruption of insect nervous system | Essential for interaction with insect-specific targets. |

| Fungicides | Inhibition of fungal growth | Foundation for antifungal activity. |

Applications in Materials Science and Optoelectronics

The unique electronic properties of fluorinated pyrimidine derivatives make them attractive candidates for applications in materials science and optoelectronics. smolecule.com The incorporation of the electron-withdrawing pyrimidine ring and the highly electronegative fluorine atom can influence the electronic and photophysical properties of organic materials. These materials are being explored for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize a variety of substituted pyrimidines from this compound allows for the fine-tuning of properties like charge transport and emission color in these advanced materials.

Synthesis of Push-Pull Molecules

Push-pull molecules, also known as donor-π-acceptor (D-π-A) systems, are a class of organic chromophores characterized by an electron-donating group (D) and an electron-accepting group (A) linked by a π-conjugated bridge. This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, giving rise to unique and tunable optical and nonlinear optical (NLO) properties.

The pyrimidine ring is a potent electron-accepting moiety due to its π-deficient nature, which is caused by the presence of two electronegative nitrogen atoms. mdpi.comosf.io This makes this compound an excellent precursor for the acceptor component of push-pull systems. The synthesis of these molecules typically involves attaching electron-donating groups to the pyrimidine core. The bromine atom at the C4 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. osf.io This reaction allows for the straightforward formation of a carbon-carbon bond between the pyrimidine acceptor and a π-conjugated system bearing a donor group.

For instance, various aryl or heteroaryl donor groups (D) can be attached at the C4-position of the pyrimidine ring. The specific nature of the donor, the acceptor, and the π-linker allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning directly influences the energy of the ICT band and, consequently, the absorption and emission characteristics of the molecule. acs.org Research on analogous pyrimidine-based D-A systems has demonstrated that modifying the donor group or the π-linker significantly alters the photophysical properties.

Table 1: Research Findings on Photophysical Properties of Pyrimidine-Based Push-Pull Molecules This table is illustrative, based on data from analogous systems where a pyrimidine core acts as the acceptor. The properties shown are typical for D-A-type pyrimidine chromophores.

| Donor Group (Attached to Pyrimidine Acceptor) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Carbazole (B46965) (via direct bond) | 345 | 420 | -5.65 | -2.40 | 3.25 |

| Carbazole (via ethynylene spacer) | 380 | 455 | -5.70 | -2.75 | 2.95 |

| Triphenylamine (via vinylene spacer) | 410 | 530 | -5.35 | -2.80 | 2.55 |

Development of Conjugated Systems and Polymers in Electronic Applications

The same electronic principles that make this compound a valuable component in discrete push-pull molecules also apply to its use in larger conjugated systems and polymers for electronic applications. Donor-acceptor (D-A) conjugated polymers are a cornerstone of modern organic electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). bohrium.comresearchgate.net

In this context, this compound serves as a monomeric building block for the electron-accepting unit within the polymer backbone. The synthesis of these D-A polymers is often achieved through repeated palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. researchgate.net For example, this compound can be polymerized with a diboronic ester (for Suzuki coupling) or an organostannane (for Stille coupling) derivative of an electron-donating monomer, such as a thiophene, fluorene, or carbazole derivative.

The inclusion of the electron-deficient fluoropyrimidine unit in the polymer chain lowers the HOMO and LUMO energy levels. researchgate.nettdl.org This is particularly advantageous for applications in:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine moiety is a versatile building block for various OLED materials. spiedigitallibrary.orgresearchgate.net Its electron-deficient character makes it suitable for use in electron-transporting materials (ETMs) and as a core for host materials, facilitating balanced charge injection and transport. spiedigitallibrary.orgossila.com Furthermore, pyrimidine-based D-A structures have been successfully employed as emitters, particularly for realizing high-efficiency deep-blue emission through thermally activated delayed fluorescence (TADF). rsc.org The ability to tune the energy levels helps in creating materials with desired bandgaps for specific emission colors.

Research on polymers incorporating 2-fluoropyrimidine (B1295296) as the acceptor unit has shown a direct correlation between the polymer's structure and its performance in electronic devices. researchgate.net

Table 2: Research Findings on Performance of Donor-Acceptor Polymers Containing Fluoropyrimidine Acceptors in Organic Photovoltaics This table presents data from research on D-A polymers where a 2-fluoropyrimidine unit was used as the acceptor, demonstrating the potential of such systems.

| Polymer System (Donor - Acceptor) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current (Jsc, mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE, %) |

|---|---|---|---|---|

| Thieno[3,2-b]indole - 2-Fluoropyrimidine | 0.78 | 5.95 | 0.50 | 2.32 |

| Benzodithiophene - 2-Fluoropyrimidine | 0.85 | 6.21 | 0.55 | 2.91 |

The strategic incorporation of this compound enables the rational design of organic semiconducting materials. Its dual halogen functionality provides a reliable handle for established polymerization techniques, and its inherent electronic properties offer an effective means to tune the energy levels and charge transport characteristics of the final materials for a variety of advanced electronic applications.

Computational and Theoretical Investigations of 4 Bromo 2 Fluoropyrimidine

Electronic Structure Elucidation via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in characterizing the electronic landscape of 4-bromo-2-fluoropyrimidine. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the compound's behavior.

DFT studies on related dihalogenated benzaldehydes and pyrimidine (B1678525) derivatives have established reliable protocols for these analyses. frontiersin.orgresearchgate.net For instance, calculations using the B3LYP functional with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. frontiersin.orgresearchgate.net The electronic structure is heavily influenced by the electronegative fluorine atom and the larger, more polarizable bromine atom, which create a distinct distribution of charge across the pyrimidine ring.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting chemical reactivity. In halogenated aromatic systems, the LUMO often exhibits significant contributions from the carbon-halogen bonds, indicating their susceptibility to nucleophilic attack. wuxibiology.com Analysis of the LUMO in molecules like 2,4-dichloro-5-fluoropyrimidine (B19854) shows characteristic lobes along the C-X (carbon-halogen) bonds, which are critical in directing halogen-metal exchange reactions. wuxibiology.com A similar analysis for this compound would be expected to reveal the relative electrophilicity of the C4-Br and C2-F positions.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -6.5 eV | Indicates electron-donating ability (lower value means less likely to donate). |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability (lower value means more likely to accept). |

| HOMO-LUMO Gap | ~5.5 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment (μ) | 2.0 to 3.0 D | Quantifies the overall polarity of the molecule. |

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and for mapping out potential reaction pathways. The pyrimidine ring is inherently electron-deficient, and the presence of two halogen substituents enhances its electrophilicity, making it a prime candidate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. ossila.comresearchgate.net

Computational analyses, such as LUMO mapping, can predict the most likely sites for nucleophilic attack. wuxibiology.com For dihalogenated pyrimidines, the relative reactivity of the halogen sites is a key question. Generally, the C-F bond is strong, but the fluorine atom is highly activating for nucleophilic substitution at that carbon. Conversely, the C-Br bond is weaker and is an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. ossila.commdpi.com

Theoretical models can calculate the activation energies for different reaction pathways, helping to predict which reaction will be favored under specific conditions. For example, modeling the SNAr reaction at the C2-F versus the C4-Br position with a given nucleophile can determine the kinetic and thermodynamic favorability of each pathway. Similarly, computational studies can unravel the selectivity in halogen-metal exchange reactions by examining the shape and accessibility of specific unoccupied molecular orbitals along the carbon-halogen bonds. wuxibiology.com For instance, studies on 2,4-dichloro-5-fluoropyrimidine have shown that selective metalation at the C4 position can be rationalized by analyzing the LUMO lobes, a principle that would be directly applicable to predicting the behavior of this compound. wuxibiology.com

Conformational Analysis and Intermolecular Interactions

While the pyrimidine ring of this compound is planar, conformational analysis using computational methods is essential for understanding its three-dimensional geometry and how it interacts with other molecules. DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Studies on structurally similar molecules, such as bis(gem-dihalocyclopropyl) compounds, have shown that the presence of multiple halogen atoms can lead to interesting structural effects, including near-planar ring geometries where non-planar conformations might otherwise be expected. rsc.org For this compound, key parameters for analysis would include the C-Br and C-F bond lengths and the C-C-N bond angles within the pyrimidine ring. These geometric parameters are fundamental to understanding the molecule's packing in a crystal lattice and its ability to fit into the active site of an enzyme or a receptor.

Intermolecular interactions, such as hydrogen bonding and halogen bonding, can also be modeled. Although this compound does not have strong hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, an attractive interaction with nucleophilic atoms, which can be significant in crystal engineering and molecular recognition. Computational models can quantify the strength and geometry of these non-covalent interactions.

Table 2: Predicted Geometric Parameters for this compound (Note: These are estimated values based on typical DFT calculations for related halogenated pyrimidines, as specific published data for this compound was not found.)

| Parameter | Predicted Value |

|---|---|

| C4-Br Bond Length | ~1.89 Å |

| C2-F Bond Length | ~1.34 Å |

| N1-C2-N3 Angle | ~127° |

| C4-C5-C6 Angle | ~117° |

Spectroscopic Property Prediction and Validation

Theoretical calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions serve as a powerful aid in the interpretation and assignment of experimental data. dnpgcollegemeerut.ac.in

DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration (e.g., C-F stretch, C-Br stretch, ring deformation). frontiersin.org This process allows for a detailed validation of the computed structure and provides a deeper understanding of the molecule's vibrational modes. For example, in a study on pyrimidine-morpholine hybrids, DFT calculations at the B3LYP/6-311++G(d,p) level were used to assign C=O, O=N=O, and C-F stretching vibrations, showing good agreement between theoretical and experimental IR spectra. frontiersin.org

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these predicted shifts with experimental values helps to confirm the chemical structure and assign specific resonances, which can be particularly useful for complex or novel molecules.

Molecular Dynamics Simulations and Mechanistic Insights

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and binding processes. mdpi.com

While specific MD studies on this compound were not found, the methodology is widely applied to similar systems. For instance, MD simulations are used to explore how small molecule inhibitors bind to protein targets like bromodomains. mdpi.com A simulation of this compound or its derivatives in complex with a biological target could reveal the key intermolecular interactions responsible for binding affinity and specificity. It could also highlight the conformational flexibility of the ligand within the binding pocket.

Furthermore, MD simulations can be used to study the molecule's behavior in different solvents. This can provide insights into solvation effects on reactivity and conformation, helping to bridge the gap between gas-phase theoretical calculations and real-world solution-phase chemistry. For example, simulations could model how water molecules arrange around the polar regions of this compound, which could influence its solubility and reaction kinetics.

Advanced Analytical and Spectroscopic Characterization of 4 Bromo 2 Fluoropyrimidine and Its Synthetic Intermediates

High-Resolution Mass Spectrometry for Mechanistic Studies and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 4-Bromo-2-fluoropyrimidine. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which is crucial for confirming its elemental composition. The molecular formula for this compound is C₄H₂BrFN₂. bldpharm.com HRMS can distinguish the exact mass of a compound from others with the same nominal mass.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum separated by two m/z units, [M]+ and [M+2]+, of almost equal intensity. For 5-bromo-2-fluoropyrimidine (B1268855), a closely related isomer, GC-MS data shows major peaks at m/z 176 and 178, confirming the presence of a single bromine atom. nih.gov HRMS analysis of this compound would be expected to yield a similar pattern, allowing for confident confirmation of the product's identity and successful incorporation of bromine during synthesis.

In mechanistic studies, HRMS can be used to identify transient intermediates or byproducts in a reaction mixture, providing valuable insights into the reaction pathway. For instance, in complex syntheses of fluorinated pyrimidines, HRMS coupled with liquid chromatography (LC-MS) can track the conversion of starting materials to products in real-time. beilstein-journals.org

Table 1: Expected HRMS Data for this compound (This is an interactive data table. Click on the headers to sort.)

| Parameter | Expected Value | Source/Rationale |

|---|---|---|

| Molecular Formula | C₄H₂BrFN₂ | bldpharm.com |

| Monoisotopic Mass | 175.9385 Da | Calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N) |

| [M]+ Peak | ~175.9385 m/z | Corresponds to the molecule with the ⁷⁹Br isotope |

| [M+2]+ Peak | ~177.9365 m/z | Corresponds to the molecule with the ⁸¹Br isotope |

| Isotopic Ratio ([M]+:[M+2]+) | Approximately 1:1 | Characteristic pattern for a monobrominated compound |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques like COSY and HSQC, provides a complete picture of the molecule's connectivity.

¹H NMR: The spectrum for this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring. The proton at position 6 (H-6) would likely appear as a doublet due to coupling with the proton at position 5 (H-5). Similarly, H-5 would be a doublet. Further coupling to the fluorine atom at position 2 would also be anticipated.

¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms in the pyrimidine ring. The chemical shifts are significantly influenced by the attached electronegative atoms (N, F, Br). The carbon attached to fluorine (C-2) would show a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons would exhibit smaller two- or three-bond couplings (²JCF, ³JCF). For related 4-amino-5-fluoropyrimidines, the carbon attached to fluorine (C-5) shows a large coupling constant of approximately 250 Hz. beilstein-journals.org

¹⁹F NMR: This experiment is highly sensitive to the local electronic environment of the fluorine atom. A single signal would be expected for the fluorine at the C-2 position. The chemical shift and coupling to adjacent protons provide further structural confirmation. In various fluoropyrimidine derivatives, the ¹⁹F signal appears in a characteristic region, for instance, at -156.7 ppm for 2-(4-bromophenyl)-5-fluoro-4-aminopyrimidine. beilstein-journals.org

Table 2: Predicted NMR Spectroscopic Data for this compound (This is an interactive data table. Click on the headers to sort.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (H-5) | ~7.5 - 8.5 | Doublet of doublets (dd) | ³JHH, ⁴JHF |

| ¹H (H-6) | ~8.5 - 9.0 | Doublet of doublets (dd) | ³JHH, ³JHF |

| ¹³C (C-2) | ~155 - 165 | Doublet | ¹JCF ≈ 200-300 Hz |

| ¹³C (C-4) | ~120 - 130 | Singlet or small doublet | (³JCF) |

| ¹³C (C-5) | ~110 - 120 | Doublet | (³JCF) |

| ¹³C (C-6) | ~150 - 160 | Doublet | ²JCF |

| ¹⁹F | ~ -70 to -160 | Triplet or doublet of doublets | ³JFH, ⁴JFH |

X-Ray Crystallography for Solid-State Structure Determination

X-Ray Crystallography provides the definitive, unambiguous solid-state structure of a crystalline compound. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. While a published crystal structure for this compound itself was not found in the initial search, the technique is crucial for characterizing its crystalline synthetic intermediates and derivatives. For example, X-ray crystallography has been used to confirm the ionic structure of nitronium triflate, a reagent employed in a novel synthesis pathway for 4-fluoropyrimidines. researchgate.net

For derivatives of this compound, crystallography can confirm substitution patterns and reveal details about intermolecular interactions such as hydrogen bonding or halogen bonding in the crystal lattice. vulcanchem.com Given that the related compound 5-bromo-2-fluoropyrimidine is a crystalline solid with a melting point of 92 °C, it is highly probable that this compound is also crystalline at room temperature, making it a suitable candidate for single-crystal X-ray diffraction analysis. ossila.com This analysis would provide ultimate proof of structure, complementing the data obtained from NMR and mass spectrometry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. These two methods are complementary and provide a characteristic "fingerprint" for the compound.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the pyrimidine ring and the C-F and C-Br bonds.

Pyrimidine Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. beilstein-journals.org

C-F Bond Vibration: The C-F stretching vibration is typically strong in the IR spectrum and appears in the 1000-1350 cm⁻¹ range. Its exact position can confirm the presence of the fluorine substituent.

C-Br Bond Vibration: The C-Br stretching vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range. This band can be weak in the IR spectrum but may be more prominent in the Raman spectrum.

Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of each observed band to a specific vibrational mode of the molecule, as has been demonstrated for similarly complex bromo-substituted aromatic compounds. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound (This is an interactive data table. Click on the headers to sort.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Source/Rationale |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | IR, Raman | beilstein-journals.org |

| Ring C=N, C=C Stretch | 1400 - 1650 | IR, Raman | beilstein-journals.org |

| C-F Stretch | 1000 - 1350 | IR (Strong) | General spectroscopic data |

| Ring Breathing Modes | 950 - 1050 | Raman (Strong) | General spectroscopic data |

| C-Br Stretch | 500 - 650 | IR, Raman | General spectroscopic data |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating this compound from unreacted starting materials, byproducts, and other impurities. These techniques are essential for both monitoring the progress of a reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of pyrimidine derivatives. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for assessing the purity of this compound. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration. HPLC can be coupled with a UV detector, as the pyrimidine ring is chromophoric, or a mass spectrometer (LC-MS) for simultaneous separation and identification. bldpharm.combeilstein-journals.org

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent method for purity analysis. This compound is likely amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides separation based on boiling point and polarity, while also giving mass information for each eluting peak, which is invaluable for identifying impurities. nih.gov

Column Chromatography: On a preparative scale, silica (B1680970) gel column chromatography is a standard method for purifying the crude product after synthesis. google.com A solvent system of varying polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective in isolating the desired product.

Future Directions and Emerging Research Avenues in 4 Bromo 2 Fluoropyrimidine Chemistry

Development of Sustainable Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) derivatives often involves hazardous reagents and solvents, prompting a shift towards greener alternatives. rasayanjournal.co.inresearchgate.net Future research will likely prioritize the development of sustainable methods for producing 4-bromo-2-fluoropyrimidine, focusing on several key areas:

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry, offering pathways with higher yields, reduced reaction times, and minimized waste. rasayanjournal.co.inresearchgate.net Research into novel catalysts for the synthesis of pyrimidine derivatives is an active area. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates and improve yields in the synthesis of pyrimidine compounds. rasayanjournal.co.in Their application to the synthesis of this compound could offer significant environmental and economic benefits. researchgate.net

Solventless Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like ionic liquids, is a key principle of green chemistry. rasayanjournal.co.inresearchgate.net Exploring these conditions for the synthesis of this compound is a promising avenue for reducing environmental impact. rasayanjournal.co.inresearchgate.net A patent has described a synthesis method for 5-bromo-2-fluoropyrimidine (B1268855) starting from 2-hydroxypyrimidine (B189755) salt, which boasts high yield and uses readily available raw materials. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental goal. Future syntheses of this compound will likely be evaluated based on their atom economy. researchgate.net

Exploration of Novel Reactivity Modalities

The unique electronic properties conferred by the bromine and fluorine substituents make this compound a versatile platform for exploring new chemical reactions. smolecule.com Key areas of investigation include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. smolecule.comossila.com Further exploration of SNAr reactions with novel nucleophiles could lead to the synthesis of new derivatives with interesting biological or material properties.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. smolecule.comossila.comossila.com These reactions are powerful tools for constructing complex molecules and are essential for creating libraries of compounds for drug discovery and materials science. smolecule.com

Vicarious Nucleophilic Substitution (VNS): This type of reaction allows for the introduction of substituents at positions not typically accessible through traditional SNAr chemistry. smolecule.comossila.com Investigating the scope of VNS reactions on the this compound core could unlock new synthetic pathways.

Three-Component Heterocyclization: A novel three-component reaction involving gem-bromofluorocyclopropanes, nitrosyl tetrafluoroborate, and a nitrile solvent has been developed to produce 4-fluoropyrimidine (B1342711) N-oxides. acs.org This method provides a mild, two-step approach to these valuable intermediates from simple alkenes. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis and flow chemistry platforms. fu-berlin.deunimi.it Integrating the synthesis and derivatization of this compound into these systems offers several advantages:

High-Throughput Synthesis: Automated platforms can rapidly produce a large number of derivatives, accelerating the drug discovery process and the development of new materials. fu-berlin.deunimi.it

Improved Process Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net

Enhanced Safety: The use of hazardous reagents can be managed more safely in closed-loop flow systems. researchgate.net

Facilitated Scale-Up: Reactions developed in flow chemistry can often be scaled up more easily than traditional batch processes. researchgate.net

Recent advancements have seen the development of automated platforms that can handle multistep syntheses, including the purification of intermediates and final products. fu-berlin.deunimi.it The application of such systems to the synthesis of complex molecules derived from this compound is a significant area for future research.

Expanding Applications in Advanced Chemical Materials

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced materials with tailored properties. smolecule.com Future research is expected to explore its use in:

Organic Electronics: Pyrimidine-containing compounds have shown promise in applications such as organic light-emitting diodes (OLEDs) and semiconductors. researchgate.netsmolecule.com The electron-withdrawing nature of the fluoropyrimidine core can be exploited to tune the electronic properties of these materials. ossila.com

Functional Polymers: Incorporation of this compound into polymer backbones can impart specific properties such as thermal stability, flame retardancy, and unique optical or electronic characteristics.

Liquid Crystals: The rigid, planar structure of the pyrimidine ring is a common feature in liquid crystalline molecules. The introduction of fluorine and bromine atoms can influence the mesomorphic properties of these materials.

"Push-Pull" Molecules: The distinct electronic nature of the fluorine and bromine substituents allows 5-bromo-2-fluoropyrimidine to act as an "electron-pulling" moiety in the synthesis of "push-pull" molecules. ossila.com These molecules have applications in nonlinear optics and other areas of materials science. ossila.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoropyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Bromination of 2-fluoropyrimidine derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) in inert solvents (e.g., DCM or DMF). Fluorination steps may require electrophilic fluorinating agents (e.g., Selectfluor) to retain regioselectivity. Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can improve purity .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using software suites like SHELXL or SHELXT for structure refinement . Programs like ORTEP-III or WinGX can visualize electron density maps and validate bond lengths/angles against expected values for halogens and aromatic systems .

- Data Interpretation : Compare experimental data (e.g., C–Br bond length: ~1.90 Å; C–F bond: ~1.35 Å) with literature benchmarks to confirm substitution patterns .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are peaks assigned?

- Methodology :

- NMR : F NMR detects fluorine environments (δ ~ -110 ppm for aromatic F). H NMR identifies adjacent protons (e.g., coupling constants J~4–6 Hz for meta-fluorine effects) .

- IR : Stretching frequencies for C–Br (~550–650 cm⁻¹) and C–F (~1200–1250 cm⁻¹) confirm functional groups .

- Cross-Validation : Compare spectral data with structurally similar compounds (e.g., 5-Bromo-2-fluoropyridine) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Use density functional theory (DFT) with functionals like B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Contradiction Analysis : Discrepancies between computed and experimental dipole moments or bond angles may indicate solvation effects or crystal packing forces .

Q. What strategies address conflicting reactivity data in halogen displacement reactions involving this compound?

- Case Study : If bromine substitution proceeds slower than expected in Pd-catalyzed couplings, evaluate steric hindrance from the fluorine substituent. Use bulky ligands (e.g., SPhos) or microwave-assisted heating to enhance reaction rates .

- Troubleshooting : Compare kinetic data with analogs (e.g., 4-Bromo-2-chloropyrimidine) to isolate electronic vs. steric contributions .

Q. How can this compound be utilized in tandem reactions for complex heterocycle synthesis?

- Methodology : Combine palladium-catalyzed cross-coupling with subsequent cyclization. For example, Suzuki coupling with boronic acids followed by intramolecular Heck reaction to form polycyclic frameworks .

- Optimization : Screen solvents (e.g., toluene vs. DMF) and additives (e.g., CsCO) to balance reactivity and stability of intermediates .

Q. What safety protocols are essential for handling this compound in air-sensitive reactions?

- Guidelines : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor exotherms in bromination/fluorination reactions. Reference Safety Data Sheets (SDS) for PPE requirements (e.g., nitrile gloves, fume hoods) and first-aid measures for halogen exposure .

Q. How does the halogen bond strength in this compound influence its pharmacological potential?

- Analysis : The strong C–Br bond (vs. C–Cl or C–I) enhances metabolic stability in drug candidates. Fluorine’s electronegativity improves membrane permeability. Test in vitro ADME assays (e.g., microsomal stability) to correlate structure with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.